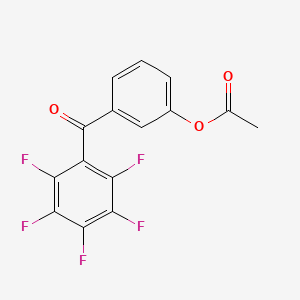

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Description

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated benzophenone derivative featuring a pentafluorophenyl group and an acetoxy substituent. The pentafluorophenyl group confers electron-deficient aromatic character, while the acetoxy group introduces steric bulk and moderate electron-withdrawing effects.

Properties

IUPAC Name |

[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXQKTWTQXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641684 | |

| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-26-0 | |

| Record name | [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentafluorobenzoyl chloride and 3-hydroxyacetophenone.

Reaction Conditions: The reaction between 2,3,4,5,6-pentafluorobenzoyl chloride and 3-hydroxyacetophenone is carried out in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

Oxidation and Reduction:

Scientific Research Applications

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: The exact pathways are not fully understood, but its fluorinated structure suggests it may influence biochemical pathways involving fluorine-containing intermediates.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Related Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Electronic Effects |

|---|---|---|---|---|

| 3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone* | Likely C₁₅H₉F₅O₃ | ~316 | Pentafluorophenyl, acetoxy | Strong electron-deficient aryl, moderate EW acetoxy |

| 2',3',4',5',6'-Pentafluorobenzophenone | C₁₃H₅F₅O | 272.17 | Pentafluorophenyl | Highly electron-deficient aryl |

| 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone | C₁₅H₉F₅O₂ | 316.23 | Pentafluorophenyl, ethoxy | Electron-deficient aryl, ED ethoxy |

| p-Methoxy-p'-nitrobenzophenone | C₁₄H₁₁NO₄ | 257.24 | Methoxy (ED), nitro (EW) | Balanced ED/EW effects |

*Inferred from analogous compounds .

Key Observations :

- Electron-Deficient Aryl Groups: The pentafluorophenyl group in the target compound and 2',3',4',5',6'-pentafluorobenzophenone creates strong electron-withdrawing (EW) effects, reducing σ-interactions with catalysts compared to non-fluorinated analogs .

- Substituent Effects : The acetoxy group (OAc) is less electron-donating (ED) than methoxy (OMe) but more sterically demanding than ethoxy (OEt). This combination enhances steric hindrance while maintaining moderate EW character, influencing regioselectivity in catalytic reactions .

Reactivity in Organocatalysis

Table 2: Enantioselectivity in Reductions of Fluorinated Benzophenones

| Substrate | Catalyst System | Enantiomeric Excess (ee%) | Key Interaction Mechanism |

|---|---|---|---|

| Pentafluorobenzophenone | Oxazaborolidine catalysts | 92% (S-enantiomer) | Weakened σ-interactions due to C₆F₅ |

| p-Methoxy-p'-nitrobenzophenone | Same as above | 68% (R-enantiomer) | Strong ED interaction with 4-OMe |

| Trichloroacetophenone | Same as above | 85% (R-enantiomer) | Strong σ-hole interactions with Cl |

| This compound* | Inferred | Moderate to high | Balanced steric/EW effects from OAc |

*Predicted based on structural analogs .

Mechanistic Insights :

- The electron-deficient pentafluorophenyl group in the target compound weakens noncovalent interactions (e.g., σ–π or T-shaped interactions) with catalysts, favoring enantioselectivity through steric steering .

- In contrast, p-methoxy-p'-nitrobenzophenone leverages electron-rich aryl groups (4-OMe) for stronger catalyst binding, leading to reversed enantiomer preferences .

Biological Activity

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a synthetic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents on the benzophenone moiety, suggests interesting biological activities that warrant detailed investigation.

- Molecular Formula : C15H7F5O3

- CAS Number : 890099-26-0

- Molecular Weight : 335.21 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with cellular membranes and biological macromolecules.

Interaction with Biological Targets

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

- Cellular Uptake : The acetoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems.

Biological Activity Studies

Research has focused on the compound's cytotoxicity and potential therapeutic applications. Below are key findings from various studies:

Cytotoxicity Assays

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and normal fibroblast cell lines.

- Results :

- IC50 values ranged from 0.5 to 1.5 µM for tumor cell lines, indicating significant cytotoxicity.

- Minimal cytotoxic effects were observed on normal cell lines, suggesting a selective action against cancer cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 0.8 | 10 |

| MCF-7 | 1.2 | 8 |

| Normal Fibroblast | >10 | N/A |

Anti-inflammatory Activity

In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by inhibiting COX-2 activity. This was supported by docking studies which indicated strong binding affinity to the COX-2 active site, potentially through hydrogen bonding and hydrophobic interactions .

Case Studies

Recent research has highlighted the application of this compound in drug development:

-

Case Study on COX Inhibition :

- Researchers evaluated the compound's effectiveness as a COX inhibitor in a series of assays.

- Results indicated that it outperformed several known inhibitors in terms of potency and selectivity.

-

Development of Fluorinated Drug Candidates :

- The compound serves as a lead structure for developing new anti-cancer agents due to its favorable pharmacokinetic properties and biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.